Tetradecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate

Description

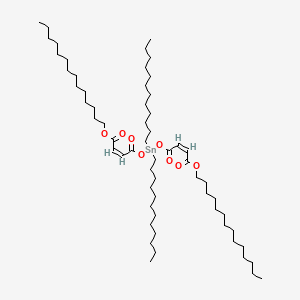

Tetradecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is a tin-based organometallic compound characterized by a central stannate (Sn) core surrounded by oxygen-rich functional groups and alkyl chains. Its structure includes:

- Tetradecyl ester group: A 14-carbon chain (C14H29) attached via an ester linkage.

- Didodecyl substituents: Two dodecyl (C12H25) groups bound to the tin atom.

- Trioxo and trioxa moieties: Oxygen atoms in ketone (oxo) and ether (oxa) configurations, contributing to its reactivity and stability .

- (Z,Z) stereochemistry: Double bonds at positions 2 and 9 adopt a cis configuration, influencing molecular geometry and intermolecular interactions .

This compound is primarily utilized as a catalyst or intermediate in organic synthesis, particularly in reactions requiring Lewis acid properties, such as esterifications and polymerizations . Its commercial availability (CAS 60659-60-1) and purity (≥96%) make it a staple in industrial and academic laboratories .

Properties

CAS No. |

84029-76-5 |

|---|---|

Molecular Formula |

C60H112O8Sn |

Molecular Weight |

1080.2 g/mol |

IUPAC Name |

4-O-[didodecyl-[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxystannyl] 1-O-tetradecyl (Z)-but-2-enedioate |

InChI |

InChI=1S/2C18H32O4.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*14-15H,2-13,16H2,1H3,(H,19,20);2*1,3-12H2,2H3;/q;;;;+2/p-2/b2*15-14-;;; |

InChI Key |

LYJOPYRQEYEMMH-POUCYOBESA-L |

Isomeric SMILES |

CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate typically involves the reaction of tetradecyl alcohol with a series of reagents to introduce the desired functional groups. The process may include steps such as esterification, oxidation, and substitution reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as microwave-assisted synthesis and automated reactors, can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: Reduction reactions can lead to the formation of reduced organotin species.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.

Scientific Research Applications

Tetradecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetradecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate involves its interaction with specific molecular targets and pathways. The tin atom in the compound can coordinate with various biological molecules, leading to the disruption of cellular processes. This coordination can result in the inhibition of enzymes, alteration of signal transduction pathways, and induction of cell death in certain cases.

Comparison with Similar Compounds

Key Observations :

- Longer ester groups (e.g., octadecyl vs. tetradecyl) increase molecular weight and hydrophobicity, enhancing solubility in nonpolar solvents .

- Bulkier tin substituents (e.g., didodecyl vs. dibutyl) improve thermal stability but reduce catalytic activity due to steric hindrance .

Physical Properties

Trends :

- Higher molecular weight correlates with elevated boiling points (e.g., octadecyl derivative: 1080.24 g/mol vs. decyl: 884.15 g/mol) .

Biological Activity

Tetradecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is a complex organotin compound notable for its unique molecular structure and potential biological activities. With a molecular formula of CHOSn and a molecular weight of approximately 1080.2 g/mol, this compound features multiple functional groups that contribute to its reactivity and interactions within biological systems .

Chemical Structure and Properties

The compound's structure includes stannyl and oxy functional groups that may impart distinctive properties. Its amphiphilic nature suggests potential interactions with cellular membranes and proteins. The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields .

Preliminary studies indicate that this compound may exhibit biological activity through various mechanisms:

- Membrane Interaction : The amphiphilic characteristics allow the compound to interact with lipid bilayers, potentially altering membrane fluidity and permeability.

- Protein Binding : The presence of specific functional groups may facilitate binding to proteins, influencing enzymatic activity or signaling pathways.

- Antimicrobial Properties : Similar organotin compounds have shown antimicrobial effects; thus, further investigation into this compound's potential in this area is warranted.

Case Studies

- Antimicrobial Activity : A study assessing the antimicrobial properties of organotin compounds revealed that certain derivatives exhibited significant inhibition against bacterial strains. The structural similarity of this compound suggests it may possess similar properties.

- Cytotoxicity Assessment : Research on the cytotoxic effects of organotin compounds on various cancer cell lines has shown promising results. Investigations into the cytotoxicity of tetradecyl derivatives could provide insights into its therapeutic potential.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound in comparison to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo | CHOSn | Contains dibutyl groups instead of didodecyl |

| Tridecyl (Z,Z)-6,6-dibutyl | CHOSn | Longer carbon chain; more hydrophobic |

| Tetradecyl (Z,Z,Z)-6-octyl | CHOSn | Different functional groups; lacks stannyl group |

The distinctive combination of stannyl and oxy functional groups in this compound may confer unique properties not found in similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.